molecular formula C20H30O2 B026134 Eicosapentaenoic Acid-d5 CAS No. 1197205-73-4

Eicosapentaenoic Acid-d5

Cat. No.: B026134
CAS No.: 1197205-73-4
M. Wt: 307.5 g/mol
InChI Key: JAZBEHYOTPTENJ-YSTLBCQOSA-N
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Description

EPA (d5) is a long-chain fatty acid and a deuterated fatty acid.

Mechanism of Action

Target of Action

Eicosapentaenoic Acid-d5 (EPA-d5) primarily targets the cardiovascular system . It is used as an adjunct to maximally tolerated statin therapy to reduce the risk of myocardial infarction, stroke, coronary revascularization, and unstable angina requiring hospitalization in adult patients with elevated triglyceride levels . It can also be used as an adjunct to diet and lifestyle to treat patients with severe hypertriglyceridemia .

Mode of Action

EPA-d5 interacts with its targets by reducing the synthesis and enhancing the clearance of triglycerides . It is metabolized to leukotriene B5 (LTB5) and thromboxane A3 (TXA3), which are eicosanoids that promote vasodilation, inhibit platelet aggregation and leukocyte chemotaxis, and are anti-atherogenic and anti-thrombotic . Potential mechanisms of action include increased β-oxidation; inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT); decreased lipogenesis in the liver; and increased plasma lipoprotein lipase activity .

Pharmacokinetics

After ingestion, EPA-d5 is metabolized to eicosapentaenoic acid (EPA). EPA is absorbed in the small intestine and enters circulation. Peak plasma concentration occurs about five hours after ingestion, and the half-life is about 89 hours . EPA is lipolyzed mostly in the liver .

Action Environment

The action, efficacy, and stability of EPA-d5 can be influenced by various environmental factors. For instance, EPA-d5 absorption may be affected by diet fats, age, health, and supplement formulation . Furthermore, EPA-d5 is oxygenated by COX-1 and COX-2 at rates of about 5% and 30%, respectively, compared to arachidonic acid .

Biochemical Analysis

Biochemical Properties

Eicosapentaenoic Acid-d5 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is oxygenated by COX-1 and COX-2 enzymes at rates of about 5% and 30%, respectively, compared to arachidonic acid . Moreover, this compound has been shown to offer protection against coronary heart disease, thrombosis, ischemic brain injury, scaly dermatitis, and some inflammatory diseases .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing inflammation and improving insulin sensitivity and glucose metabolism . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to inhibit endothelial cell migration in vitro .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the phospholipid bilayer in blood vessels where it could modulate inflammation and endothelial dysfunction and inhibit lipid oxidation at sites of plaque formation . Furthermore, it acts as a precursor for prostaglandin-3, thromboxane-3, and leukotriene-5 eicosanoids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, a study showed that a 10-week supplementation with this compound resulted in the reduction of two key TCA cycle intermediates, α-ketoglutarate and fumarate .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in animal models of diet-induced obesity and cardiovascular disease, this compound has been shown to reduce inflammation and improve insulin sensitivity and glucose metabolism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It affects the TCA cycle, the interconversion of pentose and glucuronate, and alanine, aspartate, and glutamate pathways . It also interacts with enzymes or cofactors in these pathways.

Subcellular Localization

It is known that omega-3 fatty acids like this compound are important components of cell membranes and have roles in various metabolic processes .

Biological Activity

Eicosapentaenoic Acid-d5 (EPA-d5) is a deuterated form of eicosapentaenoic acid (EPA), an omega-3 fatty acid known for its numerous health benefits, particularly in cardiovascular health, inflammation modulation, and metabolic processes. This article delves into the biological activity of EPA-d5, highlighting its metabolic pathways, effects on health, and relevant research findings.

Overview of this compound

Eicosapentaenoic Acid (EPA) is a polyunsaturated fatty acid with the chemical formula C20H30O2. The deuterated form, EPA-d5, is used in research to trace metabolic pathways due to its stable isotopic labeling. This allows for precise tracking of EPA metabolism in biological systems.

Metabolic Pathways

EPA is primarily metabolized through two main pathways:

  • Cyclooxygenase (COX) Pathway : EPA can be converted into prostaglandins and thromboxanes, which are involved in inflammatory responses.
  • Lipoxygenase (LOX) Pathway : This pathway leads to the formation of leukotrienes and other eicosanoids that play roles in immune responses.

Studies indicate that EPA-derived metabolites exhibit anti-inflammatory properties, which are crucial in managing conditions such as cardiovascular diseases and inflammatory disorders. For instance, EPA has been shown to modulate the eicosanoid profile by increasing the production of anti-inflammatory mediators while reducing pro-inflammatory compounds .

Case Studies and Research Findings

  • Cardiovascular Health : A study showed that dietary supplementation with EPA significantly altered the eicosanoid profile in humans, leading to increased levels of beneficial CYP-dependent epoxy-metabolites. These metabolites are associated with vasodilation and cardioprotection .
  • Inflammation Reduction : In clinical trials, EPA supplementation resulted in decreased levels of inflammatory markers such as interleukin-17 (IL-17) and tumor necrosis factor-alpha (TNF-α) in patients with acute and chronic inflammatory diseases .
  • Infants with Intrauterine Growth Restriction (IUGR) : Research involving infants with IUGR demonstrated impaired conversion of deuterated precursors to DHA when supplemented with EPA-d5. This indicates the significance of adequate omega-3 fatty acids during critical growth periods .

Data Tables

The following table summarizes key findings from various studies on the biological activity of EPA-d5:

Study FocusKey FindingsReference
Cardiovascular EffectsIncreased CYP-dependent epoxy-metabolites linked to improved heart health
Inflammatory MarkersSignificant reduction in IL-17 and TNF-α levels with EPA supplementation
Metabolism in IUGR InfantsImpaired DHA formation from EPA-d5; lower metabolic activity compared to controls
BioavailabilityHigh bioavailability of EPA-d5 regardless of food intake

Properties

IUPAC Name

(5Z,8Z,11Z,14Z,17Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15-/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZBEHYOTPTENJ-YSTLBCQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701149660
Record name (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic-19,19,20,20,20-d5 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197205-73-4
Record name (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic-19,19,20,20,20-d5 acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197205-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic-19,19,20,20,20-d5 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Eicosapentaenoic Acid-d5 used in the analysis of Polyunsaturated Omega fatty acids?

A1: this compound serves as an internal standard in the LC-MS/MS method described in the research []. Internal standards are crucial for accurate quantification in analytical chemistry. They are compounds chemically similar to the analytes of interest but distinguishable by the instrument. By adding a known amount of this compound to the samples, researchers can account for variations in sample preparation and instrument response, leading to more precise and reliable measurements of the target Omega fatty acids.

Q2: What analytical technique was employed to quantify this compound and the target fatty acids in the study?

A2: The research utilized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis []. This technique combines the separation power of liquid chromatography with the detection specificity and sensitivity of mass spectrometry. The researchers used a Thermo Scientific™ TSQ Quantiva™ triple quadrupole mass spectrometer for this purpose. This approach allows for the identification and quantification of various fatty acids, including this compound, within a complex biological sample like serum.

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